![molecular formula C11H13N3O B1483994 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 2098138-31-7](/img/structure/B1483994.png)
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Overview
Description
“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Synthesis Analysis
The synthesis of pyranopyrazoles has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyranopyrazoles include a sequential opening/closing cascade reaction . This reaction involves the use of a catalyst, such as AC-SO3H , or a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .
Scientific Research Applications
Synthetic Pathways and Structural Analysis
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives are significant in the synthesis of biologically important heterocyclic compounds. For instance, the structural analysis through X-ray crystallography of related compounds provides insight into the molecular arrangement, which is crucial for understanding their reactivity and potential applications in developing pharmaceuticals (Ganapathy et al., 2015). Additionally, these compounds are utilized as building blocks in synthetic organic chemistry for creating various heterocyclic compounds via one-pot multicomponent reactions, underscoring their versatility and importance in drug discovery and development processes (Patel, 2017).
Photoinduced Electron Transfer Reactions
The photoinduced electron transfer (PET) reactions of pyrazole derivatives, including compounds similar to this compound, have been studied for their potential in organic synthesis. These reactions enable the formation of new compounds through solvent adducts, offering a novel route to synthesize cyclopropenes and 2H-pyrroles (Yen et al., 2004). This pathway illustrates the compound's role in generating new molecular structures under photochemical conditions, contributing to the expansion of synthetic methodologies.
Green Chemistry Applications
The synthesis of this compound derivatives in deep eutectic solvent represents an eco-friendly approach to heterocyclic chemistry. This method avoids the use of toxic catalysts and solvents, highlighting the compound's role in promoting sustainable chemical practices. Such syntheses contribute to the development of greener synthetic routes for heterocyclic compounds, which are essential for various pharmaceutical applications (Bhosle et al., 2016).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of libraries containing this compound derivatives showcases the compound's utility in generating a wide array of structurally diverse molecules. This approach is crucial for drug discovery, enabling the exploration of a vast chemical space for potential therapeutic agents. The oxidative carbon-hydrogen bond activation and click chemistry methods used in these syntheses underscore the innovative strategies employed to enhance the compound's applicability in medicinal chemistry (Zaware et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
this compound interacts with the human Chk1 kinase enzyme, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, affecting the growth and proliferation of cells .
Biochemical Pathways
The compound’s interaction with the human Chk1 kinase enzyme affects the cell cycle regulation and DNA repair pathways . These pathways are critical for maintaining genomic stability and preventing the proliferation of damaged cells . The compound’s potential inhibition of the human Chk1 kinase enzyme can disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include potential changes in cell cycle progression and DNA repair mechanisms . These changes can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain catalysts and energy-efficient techniques such as microwave and ultrasound-assisted synthesis can enhance the reaction rates of the compound’s synthesis . .
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The integration of green methodologies in the synthesis of pyranopyrazoles, such as the use of energy-efficient techniques, benign catalysts, and biodegradable composites, represents a promising future direction .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response . Additionally, this compound exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation . Additionally, this compound can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRWOLAEOHYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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